2-Bromo-7-(difluoromethyl)benzo[d]oxazole
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Overview
Description
2-Bromo-7-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with bromine and difluoromethyl groups. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and difluoromethyl groups in this compound can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(difluoromethyl)benzo[d]oxazole typically involves the condensation of 2-aminophenol with appropriate brominated and difluoromethylated reagents. One common method is the reaction of 2-aminophenol with brominated aldehydes or ketones in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at elevated temperatures . This reaction can be carried out in solvents like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The difluoromethyl group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Catalysts like palladium or copper, along with ligands and bases, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzoxazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
2-Bromo-7-(difluoromethyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It serves as a probe for studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It acts as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-7-(trifluoromethyl)benzo[d]oxazole
- 2-Chloro-7-(difluoromethyl)benzo[d]oxazole
- 2-Bromo-7-(methyl)benzo[d]oxazole
Uniqueness
2-Bromo-7-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological properties. The difluoromethyl group, in particular, can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C8H4BrF2NO |
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Molecular Weight |
248.02 g/mol |
IUPAC Name |
2-bromo-7-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4BrF2NO/c9-8-12-5-3-1-2-4(7(10)11)6(5)13-8/h1-3,7H |
InChI Key |
XEXJLMFHZWJPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)C(F)F |
Origin of Product |
United States |
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